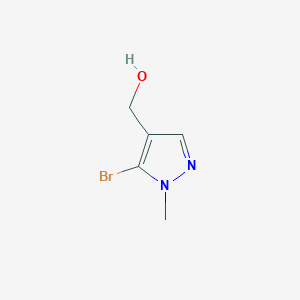
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-fluoronicotinic acid with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 4-bromo-1H-pyrazol-1-yl-pyridine-3-carboxamide
- Indole derivatives
Uniqueness
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a pyrazole ring, which can enhance its biological activity and chemical stability. This combination of structural features makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
1343820-47-2 |
|---|---|
Molekularformel |
C9H7FN4O |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7FN4O/c10-8-2-1-6(3-11-8)9(15)14-7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NFMZHXFKTJDKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NC2=CNN=C2)F |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



